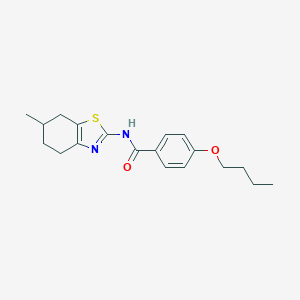
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of COX-2, which is a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways, such as NF-κB and MAPK, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to exhibit potent antioxidant activity, which helps in reducing oxidative stress and cell damage. Furthermore, it has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is easily synthesized in good yields and high purity, which makes it readily available for research purposes. It also exhibits potent activity against various targets, which makes it a potential lead compound for drug development. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which makes it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for the research on 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One of the potential directions is to study its potential use as a diagnostic tool for various diseases. Another direction is to study its potential use as a lead compound for drug development, particularly for the treatment of inflammation and cancer. Furthermore, the potential use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole and 4-butoxybenzoyl chloride in the presence of a base. This reaction yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
Nom du produit |
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Formule moléculaire |
C19H24N2O2S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-3-4-11-23-15-8-6-14(7-9-15)18(22)21-19-20-16-10-5-13(2)12-17(16)24-19/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,21,22) |
Clé InChI |
DOLFQBMAOFKTRN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B256541.png)
![Methyl 4-methyl-2-[(4-methylbenzoyl)amino]pentanoate](/img/structure/B256543.png)

![N'-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide](/img/structure/B256548.png)

![N-[4-[[[(Z)-pyrrol-2-ylidenemethyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B256554.png)

![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B256564.png)


![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)
